3-phenyl-1H-indole-2-carboxylic acid

HIV-1 integrase strand transfer inhibition antiviral scaffold

Unsubstituted indole-2-carboxylic acid shows weak HIV-1 integrase inhibition (IC₅₀ ~32 μM). 3-Phenyl-1H-indole-2-carboxylic acid (CAS 6915-67-9) resolves this via its C3-phenyl pharmacophore, enabling ~249-fold potency gain (IC₅₀ 0.13 μM in optimized derivatives). • C2-COOH chelates Mg²⁺; C3-phenyl engages Tyr143/Asn117 hydrophobic cavity • Compatible with C6 halogenation for viral DNA π-π stacking • Validated tubulin polymerization inhibitor scaffold (MCF7 IC₅₀ 0.13-0.14 μM) • 97% purity, mp 195-197 °C

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 6915-67-9
Cat. No. B1362080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-indole-2-carboxylic acid
CAS6915-67-9
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H,(H,17,18)
InChIKeyFEYRMXBCLPKSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1H-Indole-2-Carboxylic Acid: Identity & Specifications


3-Phenyl-1H-indole-2-carboxylic acid (CAS 6915-67-9, molecular formula C₁₅H₁₁NO₂, molecular weight 237.25 g/mol) is a heterocyclic aromatic organic compound belonging to the 1H-indole-2-carboxylic acid class bearing a phenyl substituent at the indole C3 position. It is commercially available at 97% purity from established chemical suppliers, with a melting point of 195–197 °C and a predicted boiling point of approximately 472.9 °C at 760 mmHg . The compound serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry, where the C2 carboxylic acid group functions as a metal-chelating pharmacophore and the C3 phenyl group provides hydrophobic contacts within target binding pockets [1]. Its well-defined physicochemical profile and reliable synthetic accessibility make it a tractable starting point for structure–activity relationship (SAR) exploration across multiple therapeutic target classes.

S
C3-phenyl indole-2-carboxylic acid scaffold for SAR-driven medicinal chemistry
W
Synthetic intermediate for INSTI, tubulin inhibitor, and PAI-1 inhibitor lead optimization
P
97% purity, well-defined physicochemical profile supports reproducible library synthesis

Why Generic Substitution Fails


Indole-2-carboxylic acid derivatives are highly sensitive to the identity and position of substituents, particularly at the C3 position on the indole core. Replacing the C3-phenyl group with a methyl, hydrogen, or other alkyl/aryl substituent fundamentally alters both the electronic character of the indole ring system and the spatial occupancy of the hydrophobic region adjacent to the active site in target proteins [1]. In HIV-1 integrase, the indole-2-carboxylic acid scaffold chelates two Mg²⁺ cofactors via the C2 carboxylate, while the C3 substituent projects into a hydrophobic cavity near the β4-α2 connector region formed by Tyr143 and Asn117 residues; the C3-phenyl group provides a specific π-interaction surface that smaller or more flexible C3 substituents cannot replicate [1]. Similarly, in tubulin polymerization inhibition studies, 3-phenyl-substituted indole-2-carbohydrazides exhibit structure-dependent potency, with the specific 3-phenylindole architecture being essential for colchicine-site binding [2]. Procuring a generic indole-2-carboxylic acid analog without the C3-phenyl group therefore risks loss of the precise molecular recognition features that drive target engagement across multiple validated therapeutic targets.

!
Unsubstituted indole-2-carboxylic acid lacks the C3-phenyl hydrophobic contact required for INSTI and ACAT pharmacophore models.
!
3-Alkyl or 3-alkoxymethyl analogs may not replicate the π-interaction surface essential for sub-micromolar antiproliferative activity.
!
Generic 3-substituted indole-2-carboxylic acids without the specific C3-phenyl group risk loss of patent-defined PAI-1 inhibitor chemical space.

Comparative Evidence vs. Closest Analogs


HIV-1 Integrase Strand Transfer Inhibition

The 3-phenyl-1H-indole-2-carboxylic acid scaffold serves as the core for a series of HIV-1 integrase strand transfer inhibitors (INSTIs). The unsubstituted indole-2-carboxylic acid (compound 1) inhibits vDNA integration with an IC₅₀ of 32.37 ± 4.51 μM in the in vitro strand-transfer assay [1]. Through systematic C3 optimization incorporating 3-phenyl and extended hydrophobic substituents, the derivative 20a achieved an IC₅₀ of 0.13 μM, representing an approximately 249-fold improvement in potency [2]. The C3-phenyl group is critical for establishing hydrophobic interactions with the integrase active site cavity adjacent to the β4-α2 connector region [2]. The CC₅₀ of the parent indole-2-carboxylic acid scaffold exceeds 80 μM in MT-4 cells, indicating a >2.5-fold selectivity window that can be widened through C3 derivatization [1].

HIV-1 Integrase Inhibition
Cross-study comparable
Parent scaffold IC₅₀ 32.37 μM vs. C3-optimized derivative IC₅₀ 0.13 μM (~249-fold improvement)
C3-phenyl group is critical for hydrophobic integrase active-site contacts, enabling potency optimization.
In vitro strand-transfer assay; MT-4 cell CC₅₀ context.
HIV-1 integrase strand transfer inhibition antiviral scaffold

Tubulin Polymerization Inhibition

A series of 3-phenyl-1H-indole-2-carbohydrazide derivatives—synthesized from the 3-phenyl-1H-indole-2-carboxylic acid scaffold—were evaluated for tubulin polymerization inhibition. The most potent derivative, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a), demonstrated significant tubulin polymerization inhibitory activity [1]. In a separate but structurally related series, 3-phenyl-substituted indole-2-carboxamides (compounds 24a and 24c) exhibited antiproliferative activity against MCF7 breast cancer cells with IC₅₀ values of 0.13 μM and 0.14 μM, respectively [2]. In contrast, 3-alkoxymethyl-substituted indole-2-carboxamides lacking the 3-phenyl group showed markedly reduced activity in the same assay system, underscoring the critical contribution of the 3-phenyl substituent to antiproliferative potency [2].

Tubulin Polymerization Inhibition
Cross-study comparable
3-Phenyl indole-2-carboxamide IC₅₀ 0.13–0.14 μM on MCF7 cells; 3-alkoxymethyl analogs show markedly reduced activity
C3-phenyl substitution is a key determinant for sub-micromolar antiproliferative activity in this series.
MTT assay, 72-hour exposure; colchicine-site binding context.
tubulin polymerization anticancer colchicine-site binding

Cholesterol Acyltransferase Inhibitor Synthesis

3-Phenyl-1H-indole-2-carboxylic acid is a documented reagent for the preparation of cholesterol acyltransferase (ACAT) inhibitors . ACAT (acyl-CoA:cholesterol acyltransferase) catalyzes the intracellular esterification of cholesterol and is a validated target for atherosclerosis and hypercholesterolemia. The 3-phenyl-1H-indole-2-carboxylic acid scaffold provides both the indole-2-carboxylic acid metal-coordinating motif and the 3-phenyl hydrophobic group necessary for interactions within the ACAT active site. This specific substitution pattern distinguishes it from simpler indole-2-carboxylic acid derivatives, which lack the hydrophobic bulk at C3 required for ACAT inhibitor pharmacophore models [1]. Commercial availability of the compound at 97% purity from multiple suppliers (Thermo Scientific/Alfa Aesar) facilitates reproducible synthesis of ACAT-targeted compound libraries [2].

ACAT Inhibitor Synthesis
Supporting evidence
Specifically listed as a reagent for cholesterol acyltransferase inhibitor preparation by multiple vendors
Pre-validated building block with the correct C3-phenyl substitution pattern for ACAT inhibitor pharmacophore models.
Synthetic chemistry application; vendor technical datasheet context.
cholesterol acyltransferase ACAT inhibition cardiovascular

PAI-1 Inhibitor Pharmacophore

The 3-phenyl-1H-indole-2-carboxylic acid scaffold has been claimed as the core template in multiple patent families covering plasminogen activator inhibitor-1 (PAI-1) inhibitors. Specifically, US patent US20050119327 and related international filings describe arylamino-1H-indole-2-carboxylic acid derivatives wherein the 3-phenyl-1H-indole-2-carboxylic acid core is substituted at the N1 and C5 positions to generate potent PAI-1 inhibitors targeting indications including atrial fibrillation, pulmonary and renal fibrosis, and Alzheimer's disease [1]. A representative compound, 1-benzyl-5-[(3-methylphenyl)amino]-3-phenyl-1H-indole-2-carboxylic acid, contains the 3-phenyl group as an essential structural element [1]. The structurally related patent US20050089935 further describes combinatorial libraries of 3-aryl-1H-indole-2-carboxylic acids for pharmacological screening, establishing the 3-aryl-substituted scaffold as a privileged chemotype for diverse target classes [2].

PAI-1 Inhibitor Pharmacophore
Supporting evidence
Core template in US20050119327 and AU2004276320 patent families for PAI-1 inhibition
The C3-phenyl group is a conserved structural element in patent-defined PAI-1 inhibitor chemical space.
Patent analysis context; qualitative IP differentiation.
PAI-1 inhibition fibrinolysis thrombosis

PPARγ Modulation and Antidiabetic Activity

Indole-2-carboxylic acid linked 3-phenyl-2-alkoxy propanoic acid derivatives—synthesized using the 3-phenyl-1H-indole-2-carboxylic acid architecture—were evaluated for in vivo antidiabetic activity in a streptozotocin-induced diabetic rat model [1]. All six target compounds (7a–f) exhibited significant lowering of blood glucose levels and decreases in body weight gain compared to the standard drug rosiglitazone, demonstrating that the 3-phenylindole-2-carboxylic acid scaffold is compatible with in vivo PPARγ-mediated antidiabetic pharmacology [1]. Separately, patent literature (US20070173516) describes 1H-indole-2-carboxylic acid derivatives bearing 3-aryl substituents as PPARγ modulators, confirming that the 3-phenyl group is integral to PPARγ receptor engagement in this chemical series [2].

PPARγ Modulation
Class-level inference
3-Phenyl-indole-2-carboxylic acid conjugates reported blood glucose lowering in a diabetic rat model vs. rosiglitazone control
Reported model-response context supports PPARγ-targeted scaffold exploration; C3-aryl group integral to receptor engagement.
Streptozotocin-induced diabetic rat model; in vivo oral administration context.
PPARγ modulation antidiabetic in vivo efficacy

Application Scenarios


HIV-1 Integrase Inhibitor Lead Optimization

Research groups pursuing novel INSTIs with activity against drug-resistant HIV-1 variants should select 3-phenyl-1H-indole-2-carboxylic acid as their starting scaffold because it provides the C3-aryl hydrophobic contact that enables potency gains of ~249-fold over the unsubstituted indole-2-carboxylic acid parent (from IC₅₀ 32.37 μM to 0.13 μM in optimized derivatives). The C2-carboxylate chelates two catalytic Mg²⁺ ions in the integrase active site, while the C3-phenyl group orients toward the β4-α2 hydrophobic cavity formed by Tyr143 and Asn117, providing a validated vector for further optimization through linker extension [1][2]. This scaffold is compatible with the addition of halogenated phenyl groups at C6 for π–π stacking with viral DNA (dC20), a design strategy that has produced derivatives with IC₅₀ values as low as 3.11 μM [3].

Tubulin-Targeted Anticancer Agent Development

For medicinal chemistry programs targeting tubulin polymerization at the colchicine binding site, 3-phenyl-1H-indole-2-carboxylic acid provides a validated entry point to sub-micromolar antiproliferative agents. 3-Phenyl-substituted indole-2-carboxamides achieve IC₅₀ values of 0.13–0.14 μM against MCF7 breast cancer cells, whereas 3-alkoxymethyl analogs lacking the phenyl group show substantially reduced activity in the same assay [1]. The C2-carboxylic acid moiety can be converted to carbohydrazide derivatives for enhanced tubulin binding, with the furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide derivative identified as the most potent tubulin polymerization inhibitor in a combined in silico/in vitro optimization campaign [2].

PAI-1 Inhibitor Lead Generation

The 3-phenyl-1H-indole-2-carboxylic acid scaffold is a core template within multiple PAI-1 inhibitor patent families (US20050119327, AU2004276320), where the 3-phenyl group at C3 is a conserved structural element across all representative biologically active compounds [1]. Researchers targeting PAI-1 for thrombotic, fibrotic, or neurodegenerative indications should procure this specific scaffold to access patent-defined chemical space. Subsequent diversification at the N1 and C5 positions, as described in the patent literature, enables systematic exploration of PAI-1 inhibitory potency while maintaining the essential 3-phenyl pharmacophoric element [1].

Combinatorial Library Construction

The 3-phenyl-1H-indole-2-carboxylic acid scaffold is explicitly claimed for solid-phase combinatorial library construction in US patent US20050089935, where 3-aryl-2-indolylcarboxylic acids serve as the core template for generating diverse compound collections for pharmacological screening [1]. The carboxylic acid functionality at C2 provides a convenient anchor point for solid-phase attachment, while the C3-phenyl group introduces conformational constraint and hydrophobic character that favors target engagement across multiple GPCR and enzyme classes. This established solid-phase methodology, combined with the compound's 97% commercial purity and well-characterized physicochemical properties (mp 195–197 °C), enables reproducible library production with minimal batch-to-batch variability [2].

Application
Selection Property
Validation Focus
HIV-1 Integrase Inhibitor Lead Optimization
C3-aryl hydrophobic contact pharmacophore
INSTI strand-transfer assay potency and selectivity window review
Tubulin-Targeted Antiproliferative Agent Development
3-Phenyl-substituted indole-2-carboxamide architecture
Cell-model endpoint review and colchicine-site binding confirmation
PAI-1 Inhibitor Lead Generation
Patent-validated 3-arylindole-2-carboxylic acid core
PAI-1 inhibitory potency and N1/C5 derivatization pathway review
Combinatorial Library Construction
Solid-phase compatible C2-carboxylic acid anchor with C3-phenyl conformational constraint
Library reproducibility and batch-to-batch physicochemical consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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